9-methyl-6-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9H-purine
Description
9-methyl-6-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9H-purine is a complex organic compound that features a purine core substituted with a benzothiazole and piperazine moiety
Properties
Molecular Formula |
C18H19N7S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-methyl-2-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H19N7S/c1-12-4-3-5-13-14(12)22-18(26-13)25-8-6-24(7-9-25)17-15-16(19-10-20-17)23(2)11-21-15/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
SDFKLVOZPMBUMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC=NC5=C4N=CN5C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-methyl-6-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the reaction of 2-mercaptoaniline with an appropriate acid chloride under acidic conditions.
Synthesis of the Piperazine Derivative: The benzothiazole derivative is then reacted with piperazine to form the desired piperazine-benzothiazole intermediate.
Coupling with Purine: The final step involves coupling the piperazine-benzothiazole intermediate with a purine derivative under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
9-methyl-6-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-methyl-6-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9H-purine has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-methyl-6-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways . For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 9-methyl-6-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9H-purine include:
4-(6-methyl-1,3-benzothiazol-2-yl)aniline: This compound shares the benzothiazole moiety but differs in its overall structure and properties.
3-(1,3-benzothiazol-2-yl)-2-phenyl derivatives: These compounds have similar benzothiazole cores but different substituents, leading to varied biological activities.
The uniqueness of 9-methyl-6-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9H-purine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
